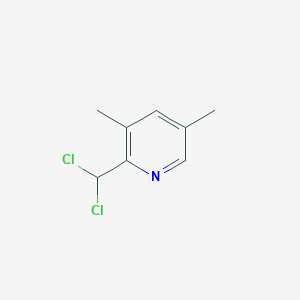
2-(Dichloromethyl)-3,5-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dichloromethyl)-3,5-dimethylpyridine: is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic organic compounds with the formula C₅H₅N This specific compound is characterized by the presence of two methyl groups at positions 3 and 5, and a dichloromethyl group at position 2 on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dichloromethyl)-3,5-dimethylpyridine typically involves the chlorination of 3,5-dimethylpyridine. One common method is the reaction of 3,5-dimethylpyridine with dichloromethyl methyl ether in the presence of a catalyst such as titanium tetrachloride. The reaction is carried out under acidic conditions to facilitate the substitution of the hydrogen atom at position 2 with a dichloromethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(Dichloromethyl)-3,5-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 3,5-dimethylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(Dichloromethyl)-3,5-dimethylpyridine is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-3,5-dimethylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
3,5-Dimethylpyridine: Lacks the dichloromethyl group, making it less reactive in certain chemical reactions.
2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boronate ester group, which imparts different chemical properties and reactivity.
Uniqueness: 2-(Dichloromethyl)-3,5-dimethylpyridine is unique due to the presence of both dichloromethyl and methyl groups on the pyridine ring. This combination of functional groups provides a balance of reactivity and stability, making it versatile for various applications in organic synthesis, medicinal chemistry, and industrial processes .
Properties
CAS No. |
88237-15-4 |
|---|---|
Molecular Formula |
C8H9Cl2N |
Molecular Weight |
190.07 g/mol |
IUPAC Name |
2-(dichloromethyl)-3,5-dimethylpyridine |
InChI |
InChI=1S/C8H9Cl2N/c1-5-3-6(2)7(8(9)10)11-4-5/h3-4,8H,1-2H3 |
InChI Key |
WCYXHOXQMLAPQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [(2-acetamidophenyl)methyl]phosphonate](/img/structure/B14387208.png)

![2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine](/img/structure/B14387216.png)
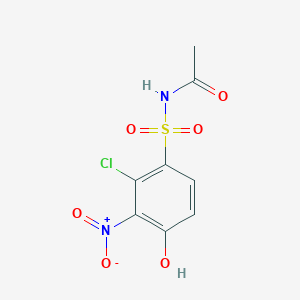
![2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol](/img/structure/B14387224.png)
![3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide](/img/structure/B14387229.png)
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14387233.png)
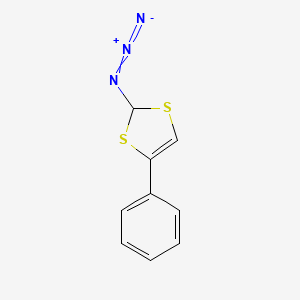
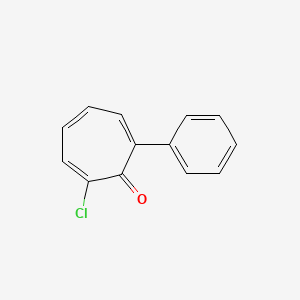
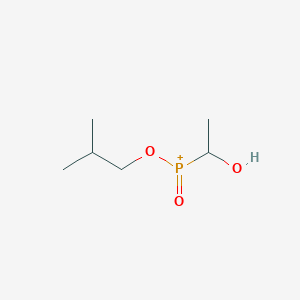
![5-Hydroxy-2',4',6'-trimethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14387258.png)

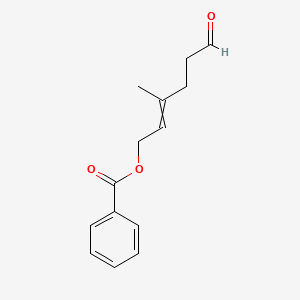
silane](/img/structure/B14387275.png)
